

A Technical Guide to DL-Mannitol-13C for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Mannitol-13C**

Cat. No.: **B15555174**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **DL-Mannitol-13C**, a stable isotope-labeled compound increasingly utilized in biomedical research. This document details its commercial availability, key applications, and the experimental protocols for its use, with a focus on its role as a tracer for assessing intestinal permeability.

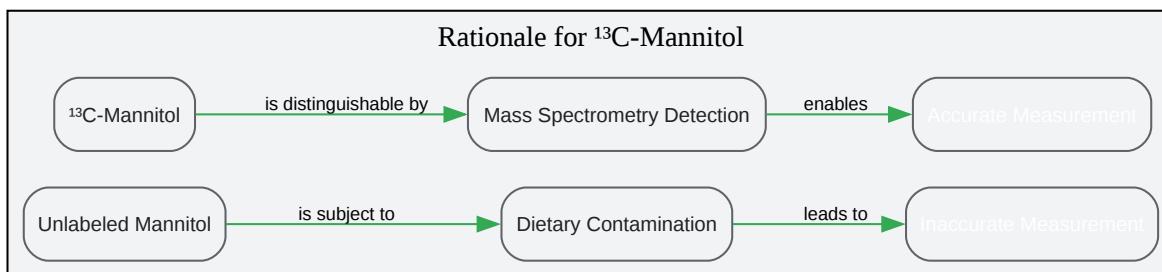
Introduction to DL-Mannitol-13C

DL-Mannitol-13C is a racemic mixture of D-Mannitol-13C and L-Mannitol-13C. Mannitol, a sugar alcohol, is minimally metabolized in humans, making it an excellent candidate for in vivo tracer studies.^{[1][2]} The incorporation of a stable, heavy isotope of carbon (¹³C) allows for its differentiation from endogenous or dietary sources of unlabeled mannitol, significantly enhancing the accuracy of quantitative analyses.^{[3][4]}

The primary application of **DL-Mannitol-13C** in research is in the assessment of intestinal permeability, often referred to as "leaky gut."^{[3][5][6]} This condition, implicated in a variety of gastrointestinal and systemic diseases, is characterized by a compromised intestinal barrier. By measuring the urinary excretion of orally administered **DL-Mannitol-13C**, researchers can quantify the degree of passive diffusion across the intestinal epithelium.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer **DL-Mannitol-13C** and its individual isomers for research purposes. The following table summarizes the available products and their key specifications from prominent suppliers.


Supplier	Product Name	Catalog Number	Isotopic Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number
MedchemExpress	DL-Mannitol- ¹³ C	HY-N6618S	Not Specified	C ₅ ¹³ CH ₁₄ O ₆	183.16	132144-93-5
D-Mannitol- ¹³ C	HY-N0378S	Not Specified	¹³ CC ₅ H ₁₄ O ₆	183.16	132202-29-0	
D-Mannitol- ¹³ C ₆	HY-N0378S2	Not Specified	¹³ C ₆ H ₁₄ O ₆	188.13	287112-34-9	
L-Mannitol- ¹⁻¹³ C	HY-139312S	Not Specified	Not Specified	Not Specified	Not Specified	
Omicron Biochemicals, Inc.	D-mannitol [69-65-8] and L-mannitol [643-01-6] 13C and 2H isotopes	Not Specified	Not Specified	C ₆ H ₁₄ O ₆	Not Specified	Not Specified
D-[2- ¹³ C]mannitol	Not Specified	Not Specified	¹³ CC ₅ H ₁₄ O ₆	183.17	287100-69-0	
Uniformly ¹³ C-Labeled Saccharide S	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	

Key Research Application: Intestinal Permeability Assessment

The most well-documented application of ^{13}C -labeled mannitol is in the dual-sugar absorption test for intestinal permeability. This test typically involves the co-administration of a monosaccharide (like mannitol) and a disaccharide (like lactulose).

Rationale for Using ^{13}C -Labeled Mannitol

The use of ^{13}C -mannitol offers a significant advantage over its unlabeled counterpart. Dietary sources can lead to high baseline levels of unlabeled mannitol in urine, which can interfere with the accurate measurement of intestinal absorption.^{[4][5]} ^{13}C -mannitol, being distinguishable by mass spectrometry, overcomes this limitation, providing a more sensitive and reliable assessment of intestinal permeability.^{[3][4]} Studies have shown that baseline urinary contamination of ^{13}C -mannitol is approximately 20-fold lower than that of unlabeled mannitol.^{[3][4]}

[Click to download full resolution via product page](#)

Advantage of ^{13}C -Mannitol in Permeability Testing.

Experimental Protocol: Dual-Sugar Intestinal Permeability Assay

The following is a generalized protocol based on published research for conducting an intestinal permeability assay using ^{13}C -mannitol and lactulose.^{[4][7]}

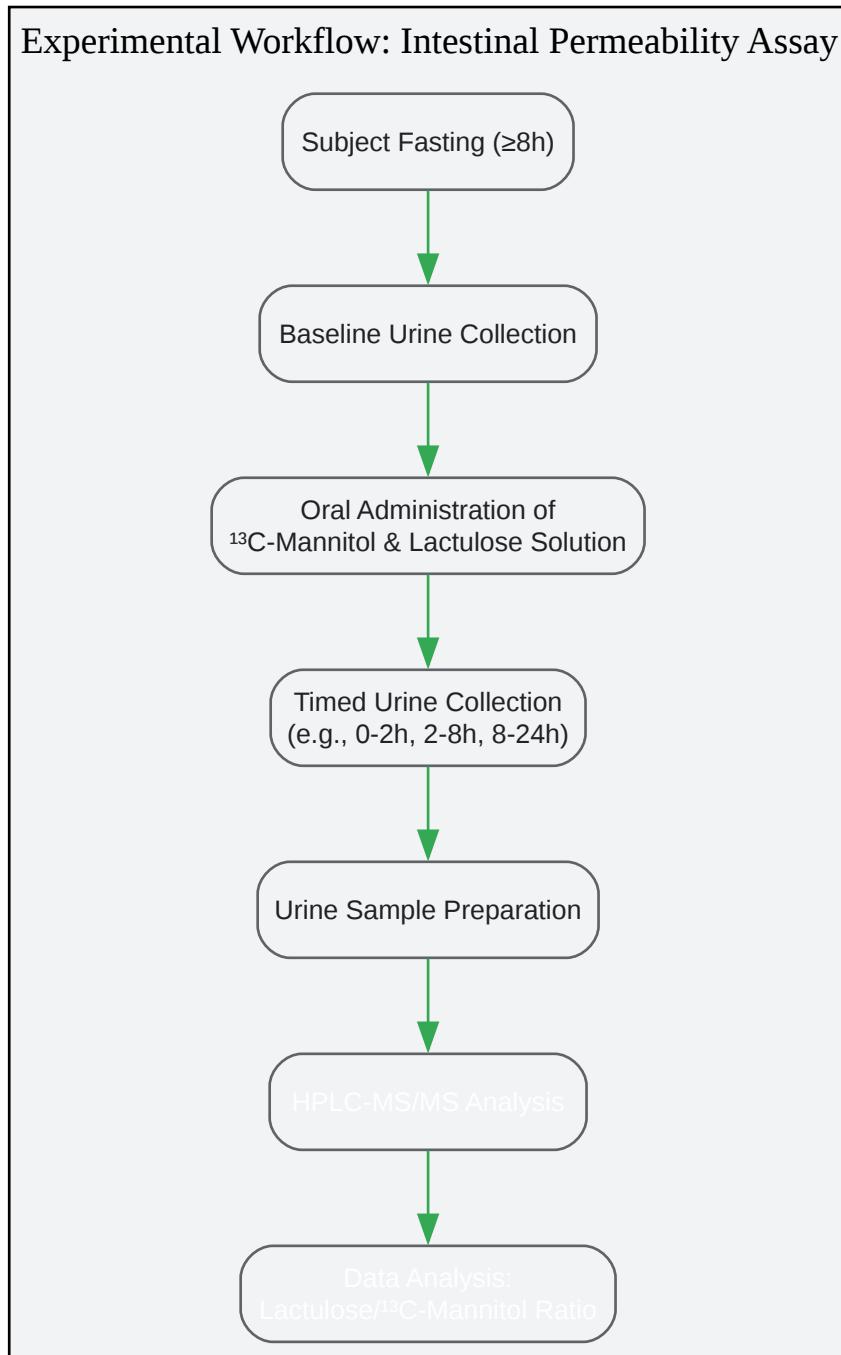
3.2.1. Subject Preparation:

- Subjects should fast overnight (minimum 8 hours).
- A baseline urine sample is collected before the administration of the test solution.
- Certain medications, such as serotonin agents, narcotics, and antibiotics, may need to be discontinued prior to the test.[\[7\]](#)

3.2.2. Test Solution and Administration:

- A typical test solution consists of 100 mg of ^{13}C -mannitol and 1 gram of lactulose dissolved in 250 mL of water.[\[7\]](#)
- The subject drinks the entire solution.

3.2.3. Urine Collection:


- Urine is collected at timed intervals, typically for 0-2 hours, 2-8 hours, and 8-24 hours following the administration of the test solution.[\[4\]](#)

3.2.4. Sample Analysis: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS):

- Sample Preparation: Urine samples (e.g., 25 μL) are diluted with an internal standard (e.g., $^{13}\text{C}_6$ -mannitol) and prepared for analysis.[\[4\]](#)
- Chromatography: The analytes are separated using high-performance liquid chromatography (HPLC), often with a column designed for carbohydrate analysis.[\[4\]](#)
- Mass Spectrometry: The separated sugars are detected and quantified using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[\[4\]](#)

3.2.5. Data Analysis:

- The concentrations of ^{13}C -mannitol and lactulose in the collected urine samples are determined.
- The ratio of urinary excretion of lactulose to ^{13}C -mannitol is calculated. A higher ratio is indicative of increased intestinal permeability.[\[7\]](#)

[Click to download full resolution via product page](#)

Workflow for the Dual-Sugar Intestinal Permeability Assay.

Pharmacokinetics of Mannitol

Understanding the pharmacokinetic profile of mannitol is crucial for its application as a tracer.

- Absorption: Oral bioavailability of mannitol is relatively low, around 20%.[\[8\]](#)[\[9\]](#) This limited absorption is a key feature for its use in permeability studies, as a healthy intestine should only allow a small amount to pass through.
- Distribution: Mannitol has a volume of distribution of approximately 0.5 L/kg.[\[8\]](#)
- Metabolism: It is minimally metabolized in the liver to glycogen.[\[2\]](#)[\[10\]](#)
- Excretion: The majority of absorbed mannitol is rapidly excreted unchanged in the urine.[\[2\]](#)[\[10\]](#) The elimination half-life in individuals with normal renal function is approximately 72 minutes.[\[8\]](#)

The metabolic inertness and rapid renal clearance of mannitol ensure that the measured urinary excretion is a direct reflection of its intestinal absorption.

Considerations for DL-Mannitol vs. D-Mannitol

While many studies utilize "¹³C-Mannitol" without specifying the isomer, it is important to note that most commercially available and researched forms are D-Mannitol. D-mannitol is the naturally occurring isomer.[\[1\]](#) The pharmacokinetics of L-mannitol are less well-documented in humans. However, given that mannitol is primarily used as a passive permeability marker and is minimally metabolized, the use of a DL-racemic mixture is unlikely to significantly impact the results of an intestinal permeability assay, as the analytical method (HPLC-MS/MS) would quantify the total ¹³C-labeled mannitol excreted.

Conclusion

DL-Mannitol-¹³C is a valuable tool for researchers studying intestinal barrier function. Its use overcomes the limitations of unlabeled mannitol, enabling more accurate and sensitive measurements of intestinal permeability. This technical guide provides a foundational understanding of its commercial availability, key applications, and a detailed experimental workflow to facilitate its integration into research and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. 13C mannitol as a novel biomarker for measurement of intestinal permeability | Semantic Scholar [semanticscholar.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. litfl.com [litfl.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to DL-Mannitol-13C for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555174#commercial-suppliers-of-dl-mannitol-13c-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com